2-((5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide 2-((5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 1105198-00-2
VCID: VC4139953
InChI: InChI=1S/C15H16ClN5O2S2/c16-11-3-1-2-10(8-11)13(23)20-4-6-21(7-5-20)14-18-19-15(25-14)24-9-12(17)22/h1-3,8H,4-7,9H2,(H2,17,22)
SMILES: C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)C3=CC(=CC=C3)Cl
Molecular Formula: C15H16ClN5O2S2
Molecular Weight: 397.9

2-((5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

CAS No.: 1105198-00-2

Cat. No.: VC4139953

Molecular Formula: C15H16ClN5O2S2

Molecular Weight: 397.9

* For research use only. Not for human or veterinary use.

2-((5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide - 1105198-00-2

Specification

CAS No. 1105198-00-2
Molecular Formula C15H16ClN5O2S2
Molecular Weight 397.9
IUPAC Name 2-[[5-[4-(3-chlorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C15H16ClN5O2S2/c16-11-3-1-2-10(8-11)13(23)20-4-6-21(7-5-20)14-18-19-15(25-14)24-9-12(17)22/h1-3,8H,4-7,9H2,(H2,17,22)
Standard InChI Key MLJXVGPUPZMHGX-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)C3=CC(=CC=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

2-((5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS No. 1206989-06-1) possesses the molecular formula C20_{20}H20_{20}ClN5_5O3_3S2_2 and a molecular weight of 478.0 g/mol . The structure integrates three critical pharmacophores:

  • A 1,3,4-thiadiazole ring, known for its electron-deficient nature and ability to participate in hydrogen bonding.

  • A piperazine moiety substituted with a 3-chlorobenzoyl group, enhancing lipophilicity and receptor-binding affinity.

  • A thioacetamide linker, which may facilitate prodrug activation or enzyme inhibition .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC20_{20}H20_{20}ClN5_5O3_3S2_2
Molecular Weight478.0 g/mol
CAS Number1206989-06-1
Key Functional GroupsThiadiazole, Piperazine, Thioacetamide

Pharmacological Activities

Table 2: Comparative IC50_{50} Values of Thiadiazole Derivatives

Compound ClassTarget Enzyme/Cell LineIC50_{50} (µM)
Benzimidazolone-thiadiazoleUrease0.11–0.64
Thioacetamide-triazoleE. coli K120.5–2.0

Antibacterial Activity

The thioacetamide linker in this compound may act as a prodrug, analogous to thioacetamide-triazole antifolates that inhibit cysteine synthase A (CysK) in E. coli . Activation by CysK generates reactive metabolites that disrupt folate biosynthesis, a mechanism critical for bacterial growth inhibition.

Enzyme Inhibition

Molecular docking studies of structurally similar benzimidazolone-thiadiazole conjugates suggest strong binding affinity to urease active sites, with IC50_{50} values surpassing thiourea (0.51 µM) . The chlorobenzoyl group in this compound could enhance hydrophobic interactions with enzyme pockets, though empirical validation is needed.

Structure-Activity Relationship (SAR) Insights

Key structural determinants of activity include:

  • Thiadiazole Core: Essential for π-π stacking with aromatic residues in target proteins .

  • Chlorobenzoyl-Piperazine: Enhances membrane permeability and selectivity for cancer cell lines.

  • Thioacetamide Linker: Modulates solubility and metabolic stability, as seen in prodrug activation pathways .

Modifications to the piperazine substituents or thiadiazole ring electronics (e.g., introducing electron-withdrawing groups) could further optimize potency and pharmacokinetic profiles.

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